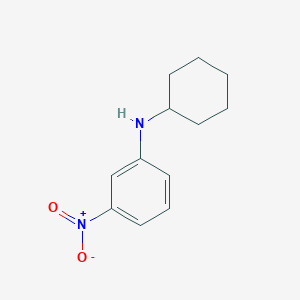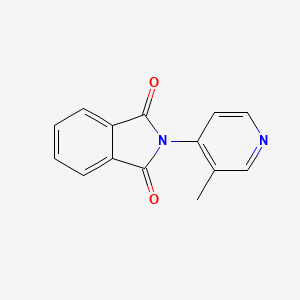
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and an isoindole-1,3-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 3-methylpyridine with phthalic anhydride under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.
Scientific Research Applications
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methylpyridin-3-yl)-1H-isoindole-1,3(2H)-dione
- 2-(3-Methylpyridin-5-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
112954-80-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI Key |
WLDSGPKARGJVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


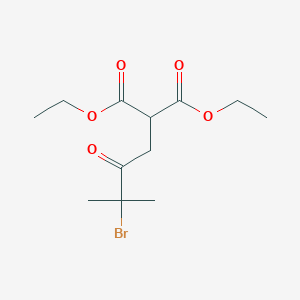
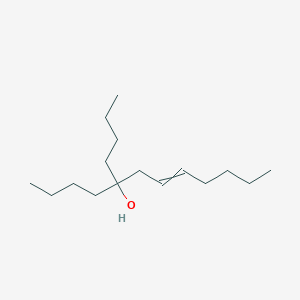
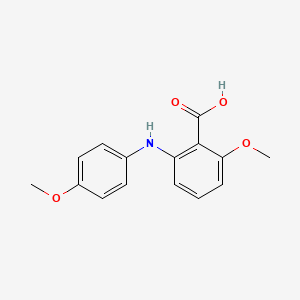
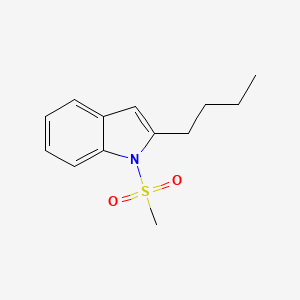
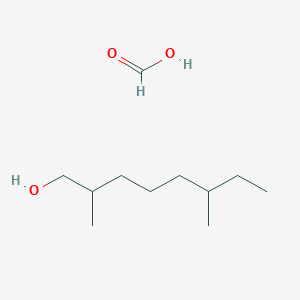
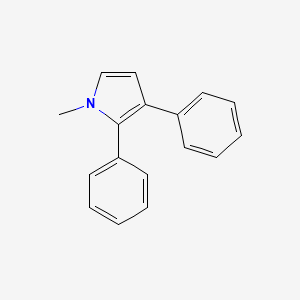
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
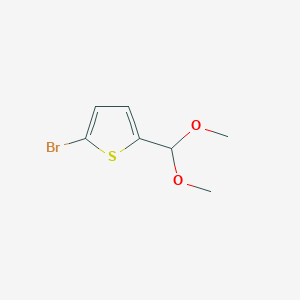
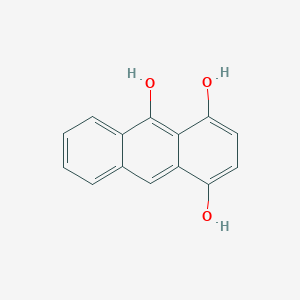
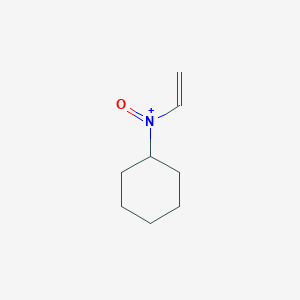
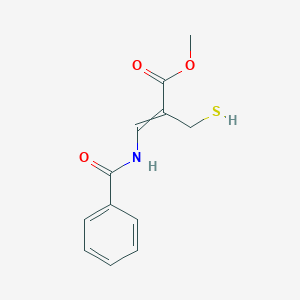
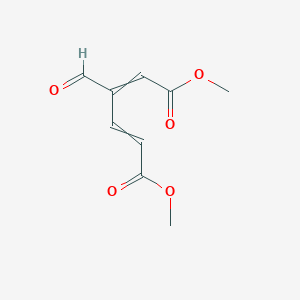
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
